molecular formula C9H11ClFNO B1394480 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride CAS No. 1332839-78-7

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride

Cat. No. B1394480
M. Wt: 203.64 g/mol
InChI Key: HPEXYLYWHONDCK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1332839-78-7 . It has a molecular weight of 203.64 . The IUPAC name for this compound is 3-(2-fluorophenyl)-3-oxetanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is 1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a powder . It has a melting point of 180-182 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Development of Novel IDO1 Inhibitors

3,3-Disubstituted oxetanes, including 3-(2-Fluorophenyl)oxetan-3-amine, have been successfully utilized as bioisosteres in the development of novel classes of indole-amine 2,3-dioxygenase (IDO1) inhibitors, which are potentially significant for oncology. Specifically, incorporating an oxetane and fluorophenyl into these molecules has resulted in improved potency and pharmacokinetic profiles, making them suitable for oral and parenteral dosing in Q3W (once every 3 weeks) schedules (Li et al., 2022).

2. Synthesis of Heterocycles

A pioneering approach involving fluorocyclization has been used to synthesize 3-functionalized oxetanes. This is the first instance of using fluorocyclization to construct four-membered heterocycles. The presence of electron-donating groups in the compound structure plays a critical role in facilitating this cyclization process, as confirmed by both DFT and experimental studies (Zhang et al., 2021).

3. Antibacterial Activity

The synthesis of derivatives like 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which are structurally similar to 3-(2-Fluorophenyl)oxetan-3-amine, has been shown to possess significant antibacterial properties. These compounds, when condensed with aromatic aldehydes and ketones and subsequently reduced, demonstrate high antibacterial activity (Arutyunyan et al., 2017).

4. Fluorescent Sensing and Detection

Compounds with fluorophenyl moieties, similar to 3-(2-Fluorophenyl)oxetan-3-amine, have been utilized in the development of fluorescent sensors. These sensors demonstrate the capability for detecting oxalyl chloride and phosgene, toxic chemicals used in industrial processes. The sensors operate on a "turn-on" fluorescence mode due to intramolecular cyclization reactions, offering a convenient and reliable detection method for these harmful agents (Zhang et al., 2017).

5. Neurokinin-1 Receptor Antagonist

Compounds structurally related to 3-(2-Fluorophenyl)oxetan-3-amine have been developed as neurokinin-1 receptor antagonists. These compounds are effective in preclinical tests for conditions such as emesis and depression, offering potential for clinical use in these areas (Harrison et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-fluorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEXYLYWHONDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride

CAS RN

1332839-78-7
Record name 3-(2-fluorophenyl)oxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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